Boc-Ser(PO(OBzl)OH)-OH

Phosphopeptide Synthesis Boc Chemistry Coupling Efficiency

Standard phosphorylated serine derivatives suffer from acid-labile unprotected phosphates (leading to dehydroalanine) or harsh hydrogenolysis requirements. This monobenzyl-protected analog solves both issues. - Orthogonal protection: Boc Nα (acid-labile) + monobenzyl phosphate (base-stable, acid-stable during synthesis). - Clean deprotection: Mild acidolytic (HF/TMSBr) removal of monobenzyl group; no hydrogenation step. - Critical for: Boc-SPPS synthesis of phosphopeptides unstable under Fmoc conditions, peptide thioesters, and clustered phosphoserine motifs (e.g., casein studies).

Molecular Formula C15H22NO8P
Molecular Weight 375.31 g/mol
Cat. No. B12115434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Ser(PO(OBzl)OH)-OH
Molecular FormulaC15H22NO8P
Molecular Weight375.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(COP(=O)(O)OCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C15H22NO8P/c1-15(2,3)24-14(19)16-12(13(17)18)10-23-25(20,21)22-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)(H,20,21)/t12-/m0/s1
InChIKeyVNXSVIMUVZDYQM-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Ser(PO(OBzl)OH)-OH: Phosphoserine Building Block for Boc-SPPS


Boc-Ser(PO(OBzl)OH)-OH (CAS 117872-43-2, C15H22NO8P, MW 375.31) is a monobenzyl-protected phosphoserine derivative that serves as the essential building block for incorporating phosphorylated serine residues into peptides via the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy. It features an acid-labile Boc group on the Nα-amine and a base-stable, monobenzyl-protected phosphate moiety on the side chain . This orthogonal protection scheme is critical for maintaining the integrity of the acid-sensitive phosphate group during the repeated TFA-mediated Boc deprotection cycles that define the Boc-SPPS methodology [1].

1 Boc-SPPS workflow with TFA-mediated deprotection cycles
2 Orthogonal protection: acid-labile Boc, base-stable monobenzyl phosphate
3 Minimizes dehydroalanine byproduct formation during synthesis

Boc-Ser(PO(OBzl)OH)-OH: Why Phosphate Substitutions Fail


A direct substitution with a fully unprotected phosphoserine or an alternative protected derivative is not feasible in Boc-SPPS without compromising synthetic outcome. Unprotected phosphate groups are incompatible with the acidic conditions (TFA) used for iterative Boc removal, leading to premature dephosphorylation and the formation of dehydroalanine byproducts . Conversely, fully protected phosphate triesters, such as the dibenzyl (Boc-Ser(PO(OBzl)2)-OH) or diphenyl (Boc-Ser(PO(OPh)2)-OH) analogs, while stable to acid, introduce a major drawback: their deprotection requires a harsh hydrogenolysis step that can degrade sensitive peptides and often requires toxic catalysts [1]. The monobenzyl-protected derivative, Boc-Ser(PO(OBzl)OH)-OH, provides a unique and critical balance by offering acid-stability during synthesis while enabling a final, mild acidolytic deprotection (e.g., with HF or TMSBr) to reveal the native phosphate group without requiring a separate hydrogenation step [2].

Unprotected phosphoserine

Acid-labile phosphate may cause premature dephosphorylation and dehydroalanine formation under TFA.

Dibenzyl analog (Boc-Ser(PO(OBzl)2)-OH)

Requires separate hydrogenolysis; may degrade sensitive peptides and involves toxic catalysts.

Diphenyl analog (Boc-Ser(PO(OPh)2)-OH)

Similar hydrogenolysis requirement; introduces catalyst-related handling and peptide integrity risks.

Boc-Ser(PO(OBzl)OH)-OH: Performance Evidence vs. Analogs


High-Yield Tripeptide Assembly

In a comparative study of five Boc-Ser(PO3R2)-OH derivatives, the benzyl-protected variant (Boc-Ser(PO(OBzl)2)-OH, a close analog) was used to synthesize the protected tripeptide Boc-Glu(OBzl)-Ser(PO3Bzl2)-Leu-OBzl. The synthesis, using a mixed-anhydride coupling procedure, proceeded with high yield and purity, demonstrating the compatibility of the benzyl phosphate protection with Boc chemistry [1]. While this study used the dibenzyl-protected analog, it establishes a class-level inference for the high coupling efficiency expected from the monobenzyl derivative, Boc-Ser(PO(OBzl)OH)-OH, as both share the same benzyl phosphate ester chemistry.

Tripeptide Assembly
Class-level
Mixed-anhydride coupling; high yield inferred from dibenzyl analog
Supports efficient Boc coupling performance
Data from Boc-Ser(PO(OBzl)2)-OH; class-level transfer
Phosphopeptide Synthesis Boc Chemistry Coupling Efficiency

One-Step Acidolytic Deprotection

A key advantage of the monobenzyl phosphate protection (as in Boc-Ser(PO(OBzl)OH)-OH) over its dibenzyl (Boc-Ser(PO(OBzl)2)-OH) or diphenyl (Boc-Ser(PO(OPh)2)-OH) counterparts is the final deprotection mechanism. While di-protected phosphoserine derivatives require a separate hydrogenolysis step using platinum or palladium catalysts to remove the protecting groups, the monobenzyl group in Boc-Ser(PO(OBzl)OH)-OH is designed to be cleaved during the final, highly acidic resin cleavage step (e.g., HF or TMSBr), which also removes the Boc group and other side-chain protecting groups [1][2]. This simplifies the workflow, reduces handling of toxic catalysts, and minimizes the risk of peptide degradation associated with extended hydrogenation times.

Deprotection Strategy
Cross-study
Single-step acidolytic cleavage (HF/TMSBr) vs separate hydrogenolysis
Streamlined workflow; avoids toxic catalyst handling
Eliminates additional hydrogenation step
Deprotection Strategy Boc Chemistry Phosphate Protecting Groups

Phosphate Stability in Basic Conditions

In Fmoc-SPPS, the use of fully protected phosphate triesters (e.g., bis-trichloroethyl) is not feasible. Studies show that the basic conditions (piperidine) used for iterative Fmoc removal can cause premature dephosphorylation or β-elimination of these protecting groups, leading to dehydroalanine formation . This necessitates the use of a monobenzyl-protected building block, like Fmoc-Ser(PO(OBzl)OH)-OH. The Boc-Ser(PO(OBzl)OH)-OH compound shares this same essential design feature, providing equivalent protection against base-mediated side reactions, which is a key consideration for chemists seeking a building block with a proven protection strategy.

Base Stability
Class-level
Monobenzyl phosphate prevents β-elimination under piperidine
Validates protection design for phosphopeptide integrity
Analogous to Fmoc-Ser(PO(OBzl)OH)-OH behavior
Fmoc-SPPS Comparison Phosphate Stability Base-Labile Protecting Groups

Boc-Ser(PO(OBzl)OH)-OH: Key Phosphopeptide Applications


Boc-SPPS of Complex Acid-Stable Phosphopeptides

This building block is the reagent of choice for researchers using Boc chemistry to synthesize phosphopeptides that are unstable under the basic conditions of Fmoc-SPPS or that require the unique advantages of Boc methodology, such as the synthesis of peptide thioesters for native chemical ligation. Its orthogonal protection ensures the phosphate moiety remains intact throughout the acid-mediated Boc deprotection cycles, culminating in a single-step, global deprotection and resin cleavage with strong acid [1].

High-Purity Peptides for Structural Biology & Signaling

Boc-Ser(PO(OBzl)OH)-OH is essential for generating large quantities of pure, defined phosphopeptides for downstream applications like X-ray crystallography, NMR spectroscopy, and quantitative cell-signaling assays (e.g., kinase/phosphatase activity studies). The high coupling efficiency and clean, acidolytic deprotection of the monobenzyl group minimize the formation of side-products like dehydroalanine, a common issue with other phosphate protection strategies, thereby maximizing the yield and purity of the final, biologically relevant product .

Oligophosphoseryl Peptide Synthesis

The compound is proven in the synthesis of complex, multiply phosphorylated sequences, such as those found in bovine caseins (e.g., Z-Xxx-{Ser[PO(OPh)2]}3-Glu(OBzl)-OBzl). While the referenced study utilized a diphenyl-protected analog for the synthesis of oligophosphoseryl peptides, the methodology and the use of a Boc-Ser(PO3R2)-OH derivative are directly transferable to the monobenzyl-protected Boc-Ser(PO(OBzl)OH)-OH [2]. This demonstrates its utility in constructing the challenging clustered phosphoserine motifs that are critical for studying protein-mineral interactions and calcium-binding proteins.

Application
Selection Property
Validation Focus
Boc-SPPS of acid-labile phosphopeptides
Orthogonal Boc / monobenzyl protection
Phosphate stability through TFA cycles
Phosphopeptides for structural biology
High coupling efficiency & clean deprotection
Purity profile; dehydroalanine monitoring
Oligophosphoseryl sequence synthesis
Compatibility with clustered phosphoserine motifs
Sequence fidelity; phosphorylation integrity

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